molecular formula C19H19N B1203295 Norcyclobenzaprine CAS No. 303-50-4

Norcyclobenzaprine

Katalognummer B1203295
CAS-Nummer: 303-50-4
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: XECQQDXTQRYYBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norcyclobenzaprine, a major metabolite of cyclobenzaprine, shares a close structural similarity with tricyclic antidepressants like amitriptyline and nortriptyline. The distinction lies in the presence of a double bond within the cycloheptane ring. This metabolite, arising either from rapid or prolonged ingestion of cyclobenzaprine, can significantly interfere with analytical assays designed for tricyclic antidepressants, highlighting its chemical relevance in pharmacological studies (Wong, Koenig, & Turk, 1995).

Synthesis Analysis

The synthesis of cyclobenzaprine, from which norcyclobenzaprine derives, has been elucidated through various chemical pathways. One noteworthy method involves the condensation of 3-N,N-dimethyl-Triphenyl phospropylamine with 5H-2benzo[a,d]cycloheptatriene-5-one, yielding cyclobenzaprine with an overall yield of about 76% and a purity of 95% (Yang, 2009). This process underscores the intricate chemistry underlying the production of cyclobenzaprine and its metabolites.

Molecular Structure Analysis

Cyclobenzaprine and norcyclobenzaprine possess a tricyclic structure, which is a defining feature of their molecular architecture. This structure facilitates various pharmacological and chemical interactions, notably with cytochrome P450 isoforms involved in their metabolism. Specifically, CYP1A2 and CYP3A4 have been identified as primary enzymes responsible for cyclobenzaprine metabolism, with norcyclobenzaprine likely undergoing similar metabolic pathways (Wang, Liu, & Cheng, 1996).

Chemical Reactions and Properties

Norcyclobenzaprine's chemical behavior, particularly its interference in high-performance liquid chromatographic (HPLC) assays, is a significant aspect of its properties. Its ability to coelute with amitriptyline and exhibit close retention times with nortriptyline in HPLC assays demonstrates its complex interaction with analytical methodologies (Wong, Koenig, & Turk, 1995).

Physical Properties Analysis

The electrochemical characterization of cyclobenzaprine, by extension, provides insights into the physical properties of norcyclobenzaprine. Voltammetric techniques and computational chemistry reveal the redox behavior of cyclobenzaprine, indicating the amine moiety's likelihood of undergoing oxidation. Such studies afford a deeper understanding of the physical characteristics that define norcyclobenzaprine's behavior in biological and analytical contexts (Rodrigues et al., 2019).

Chemical Properties Analysis

Norcyclobenzaprine's chemical properties, especially its metabolic transformation and interaction with liver enzymes, reflect its complex pharmacokinetic profile. The study of cyclobenzaprine metabolism by human liver microsomes and its interaction with cytochrome P450 isoforms sheds light on the metabolic fate of norcyclobenzaprine in the body, elucidating its chemical behavior and interaction with biological systems (Wang, Liu, & Cheng, 1996).

Wissenschaftliche Forschungsanwendungen

  • Interference with HPLC Measurements : Norcyclobenzaprine can interfere with the high-performance liquid chromatographic (HPLC) assay for identifying and quantifying tricyclic antidepressants in serum. It was found that norcyclobenzaprine and cyclobenzaprine caused positive interferences in assays for tricyclic antidepressants due to their structural similarities. This interference can be resolved using gas chromatographic-mass spectrometric analyses (Wong, Koenig & Turk, 1995).

  • Similarities with Tricyclic Antidepressants : Cyclobenzaprine, and by extension its metabolite norcyclobenzaprine, shares pharmacological actions similar to tricyclic antidepressants like amitriptyline and imipramine. It has effects on isolated spontaneously beating rabbit atria, including blocking muscarinic cholinergic receptors and acting as an antihistaminic (Hughes, Lemons & Barnes, 1978).

  • Role in Muscle Relaxation : Cyclobenzaprine, the parent compound of norcyclobenzaprine, is used for muscle relaxation, with actions mediated centrally via the inhibition of tonic somatic motor function. This implies potential central nervous system effects for norcyclobenzaprine as well (Cimolai, 2009).

  • Histamine H1 Receptor Antagonism : Cyclobenzaprine exhibits affinity for histamine H1 receptors, suggesting a mechanism for its sedative effects. Given its structural similarity to cyclobenzaprine, norcyclobenzaprine might also exhibit similar properties (Singh et al., 2022).

  • Binding to Plasma Proteins : Like other tricyclic antidepressants, cyclobenzaprine and possibly norcyclobenzaprine bind significantly to human plasma proteins, influencing their pharmacokinetics and interactions with other drugs (Borgå et al., 1969).

  • Neuropsychiatric Side Effects : Cyclobenzaprine can cause neuropsychiatric side effects like serotonin syndrome, which might be relevant for norcyclobenzaprine as well, considering their pharmacological similarity (Shprecher, Sloan & Sederholm, 2013).

  • Interaction with Ethanol : Cyclobenzaprine interacts with ethanol, enhancing its central depressant action. This interaction is significant given the structural similarity with norcyclobenzaprine (Messiha & Barnes, 1979).

Safety And Hazards

Norcyclobenzaprine is harmful if swallowed . It is recommended to wash hands, forearms, and face thoroughly after handling, and not to eat, drink, or smoke when using this product .

Relevant Papers

A paper titled “Formulation Development of Sublingual Cyclobenzaprine Tablets Empowered by Standardized and Physiologically Relevant Ex Vivo Permeation Studies” discusses the development of sublingual cyclobenzaprine tablets . The study found that a 4.68-fold enhancement was achieved through permeation model-led focused formulation development . The findings from the preformulation with regard to pH and microenvironment-modulating excipients proved supportive . The study also incorporated monitoring of drug metabolism during transmucosal permeation .

Eigenschaften

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECQQDXTQRYYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952664
Record name 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norcyclobenzaprine

CAS RN

303-50-4
Record name Desmethylcyclobenzaprine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCYCLOBENZAPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20 ml of saturated aqueous sodium hydrogencarbonate solution was added to 2.467 g (7.91 mmol) of cyclobenzaprine hydrochloride in 20 ml of chloroform, and they were stirred at room temperature for 10 minutes. After extracting with chloroform, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. 15 ml of toluene was added to the residue, and they were heated at 80° C. 4.0 ml (41.8 mmol) of ethyl chloroformate was added thereto, and they were stirred at 80° C. overnight. 4.0 ml (41.8 mmol) of ethyl chloroformate was added to the reaction mixture, and they were stirred under heating for 2 days. Water was added to the reaction mixture. After extracting with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was purified by the silica gel chromatography (hexane:ethyl acetate=1:1). 11.4 ml of 1-butanol and 1.97 g (35.1 mmol) of powdery potassium hydroxide were added to the obtained product, and they were stirred under heating at 120° C. for 4 hours. The reaction mixture was poured in water at room temperature. After the extraction with chloroform, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduce pressure to obtain the title compound.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.467 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.97 g
Type
reactant
Reaction Step Six
Quantity
11.4 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norcyclobenzaprine
Reactant of Route 2
Norcyclobenzaprine
Reactant of Route 3
Norcyclobenzaprine
Reactant of Route 4
Norcyclobenzaprine
Reactant of Route 5
Norcyclobenzaprine
Reactant of Route 6
Reactant of Route 6
Norcyclobenzaprine

Citations

For This Compound
93
Citations
ECC Wong, J Koenig, J Turk - Journal of analytical toxicology, 1995 - academic.oup.com
… of cyclobenzaprine and norcyclobenzaprine because of either … amitriptyline, and norcyclobenzaprine eluted slightly earlier … from amitriptyline and that norcyclobenzaprine could be …
Number of citations: 30 academic.oup.com
NM Van Hoey - Annals of Pharmacotherapy, 2005 - journals.sagepub.com
… to an inactive secondary amine, norcyclobenzaprine. Adverse anticholinergic effects at … Their respective metabolites of norcyclobenzaprine and nortriptyline share this similarity. In …
Number of citations: 19 journals.sagepub.com
B Daugherty, NC Monti, V Panzeri, R Marelli… - American Society for …, 2016 - getfilings.com
… The plasma levels of norcyclobenzaprine (nCBP), the major metabolite of CBP, were lower with TNX-102 SL consistent with bypassing first pass hepatic metabolism. TNX-102 SL was …
Number of citations: 3 www.getfilings.com
HW Darwish, IA Naguib, IA Darwish - Spectrochimica Acta Part A …, 2018 - Elsevier
Five modified multivariate calibration models based on classical least squares (CLS) in addition to traditional CLS model are developed and validated for assaying cyclobenzaprine HCl …
Number of citations: 4 www.sciencedirect.com
S Lederman, LM Arnold, B Vaughn… - Arthritis Care & …, 2023 - Wiley Online Library
… exposure to the cyclobenzaprine metabolite norcyclobenzaprine (16). Cyclobenzaprine … A single 5-mg dose of oral cyclobenzaprine results in accumulation of norcyclobenzaprine, …
Number of citations: 4 onlinelibrary.wiley.com
WZ Lin, YC Liu, MC Lee… - Journal of …, 2022 - … -medicine.biomedcentral.com
… In particular, cell lines showed significantly higher sensitivities to Norcyclobenzaprine and Protriptyline which were predicted to bind targets to disrupt a certain molecular function such …
BA Way, D Stickle, ME Mitchell… - Journal of analytical …, 1998 - academic.oup.com
… from CHFBnorcyclobenzaprine (lower panel). … norcyclobenzaprine are also incompletely resolved in this HPLC system (14). The TFA derivatives of nortriptyline and norcyclobenzaprine …
Number of citations: 39 academic.oup.com
AR Polepally, JR King, B Ding, DL Shuster… - Clinical …, 2016 - Springer
… Elimination of the cyclobenzaprine metabolite norcyclobenzaprine has not been well-characterized due to its long t ½ , and in the current study the pharmacokinetic sampling times were …
Number of citations: 31 link.springer.com
GM Sullivan, RM Gendreau, J Gendreau, P Peters… - Psychiatry …, 2021 - Elsevier
… to the long-lived active metabolite, norcyclobenzaprine, which has more minimal circadian … and awakening, whereas the metabolite norcyclobenzaprine is persistent due to a long (3 …
Number of citations: 6 www.sciencedirect.com
MA Glinn, AJ Lickteig, L Weber, S Recer… - Journal of analytical …, 2017 - academic.oup.com
… to have lower cyclobenzaprine and norcyclobenzaprine levels than specimens from orally … and 272 ng/mL for norcyclobenzaprine when consumed orally, as compared with 54 ng/mL …
Number of citations: 6 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.